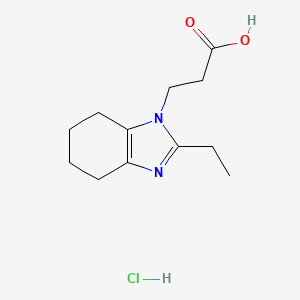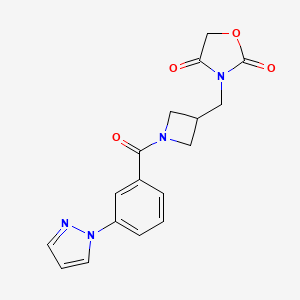
(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride, also known as CAF, is a chemical compound that has been widely studied for its potential therapeutic applications. CAF is a selective serotonin reuptake inhibitor (SSRI) and has been found to have anxiolytic and antidepressant effects. In
Mecanismo De Acción
(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in regulating mood, sleep, and appetite. By increasing the levels of serotonin in the brain, this compound can improve mood and reduce symptoms of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain. Additionally, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, this compound has been extensively studied, and there is a large body of research on its pharmacological properties. However, there are also limitations to using this compound in lab experiments. For example, this compound can have off-target effects, and its effects can vary depending on the dose and route of administration.
Direcciones Futuras
There are several future directions for research on (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride. One area of research is to further explore its potential therapeutic applications, such as in the treatment of substance abuse disorders. Additionally, there is a need for more research on the long-term effects of this compound use, as well as its potential interactions with other drugs. Finally, there is a need for more research on the mechanisms underlying the effects of this compound, which could lead to the development of more effective treatments for anxiety and depression.
Métodos De Síntesis
The synthesis of (1S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride involves the reaction of 2-chloro-4-fluoroacetophenone with ethylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final product, this compound hydrochloride.
Aplicaciones Científicas De Investigación
(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. It has been found to be effective in reducing symptoms of anxiety and depression in animal models and human clinical trials. Additionally, this compound has been studied for its potential use in the treatment of substance abuse disorders, such as cocaine addiction.
Propiedades
IUPAC Name |
(1S)-1-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHMUZNAMAJFTD-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-4-methylbenzenecarboxamide](/img/structure/B2898279.png)




![ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate](/img/structure/B2898288.png)
![1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2898289.png)



![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2898295.png)

![[4-Hydroxy-4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2898299.png)